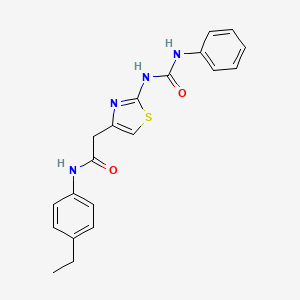![molecular formula C14H12N8 B11291873 2,7-diamino-3-[(E)-(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11291873.png)
2,7-diamino-3-[(E)-(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Vorbereitungsmethoden
The synthesis of 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it an attractive candidate for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural motifs but differ in their specific functional groups and biological activities. The unique combination of functional groups in 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H12N8 |
|---|---|
Molekulargewicht |
292.30 g/mol |
IUPAC-Name |
2,7-diamino-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H12N8/c1-8-2-4-10(5-3-8)19-20-11-12(16)21-22-13(17)9(6-15)7-18-14(11)22/h2-5,7H,17H2,1H3,(H2,16,21) |
InChI-Schlüssel |
PNPJCNNIYHIWLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C3N=CC(=C(N3N=C2N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11291793.png)
![{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11291804.png)


![{3,5-bis[(3-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone](/img/structure/B11291818.png)
![2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B11291823.png)
![2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B11291827.png)


![2-hydroxy-6-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]pyrimidin-4(3H)-one](/img/structure/B11291835.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11291840.png)

![4-Methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11291853.png)
![3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11291860.png)
